

Flosequinan's Vasodilatory Effects: A Comparative Analysis Against Placebo

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Compound of Interest

Compound Name: *Flosequinan*

Cat. No.: *B1672846*

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Flosequinan is a quinoline derivative that has been investigated for its vasodilatory properties, particularly in the context of chronic heart failure. It acts as a balanced arterial and venous dilator, aiming to reduce both preload and afterload on the heart, thereby improving cardiac function.^[1] This guide provides an objective comparison of the vasodilatory and hemodynamic effects of **Flosequinan** against a placebo, supported by data from placebo-controlled clinical trials.

Summary of Hemodynamic Effects

Flosequinan has demonstrated significant effects on key hemodynamic parameters compared to placebo in patients with chronic heart failure. These changes are indicative of its vasodilatory action.

Hemodynamic Parameter	Flosequinan Group	Placebo Group	P-value	Citation
Change in Total Systemic Resistance	-36%	No significant change	N/A	[2]
Change in Cardiac Output	Significant increase	No significant change	< 0.05	[3] [4]
Change in Stroke Volume	Significant increase	No significant change	N/A	[3]
Change in Pulmonary Capillary Wedge Pressure	Reduction from 27.8 ± 8.6 to 13.0 ± 3.1 mmHg	No significant change	< 0.05	[4]
Change in Right Atrial Pressure	Significant reduction	No significant change	N/A	[3]
Change in Systemic Vascular Resistance	Significant reduction	No significant change	N/A	[3]
Change in Pulmonary Artery Pressure	Significant reduction	No significant change	N/A	[3]
Change in Total Pulmonary Vascular Resistance	Significant reduction	No significant change	N/A	[3]

Impact on Exercise Tolerance and Clinical Symptoms

Clinical trials have also assessed the impact of **Flosequinan** on exercise capacity and patient-reported symptoms, providing insights into its clinical efficacy.

Outcome Measure	Flosequinan Group	Placebo Group	P-value	Citation
Change in Maximal Treadmill Exercise Time	+96 seconds	+47 seconds	0.022	[5]
Change in Maximal Oxygen Consumption (VO2 max)	+1.7 ml/kg/min	+0.6 ml/kg/min	0.05	[5]
Symptomatic Improvement	55% of patients	36% of patients	0.018	[5]
Improvement in NYHA Classification	Improved relative to placebo	No significant change	< 0.01	[6]

Experimental Protocols

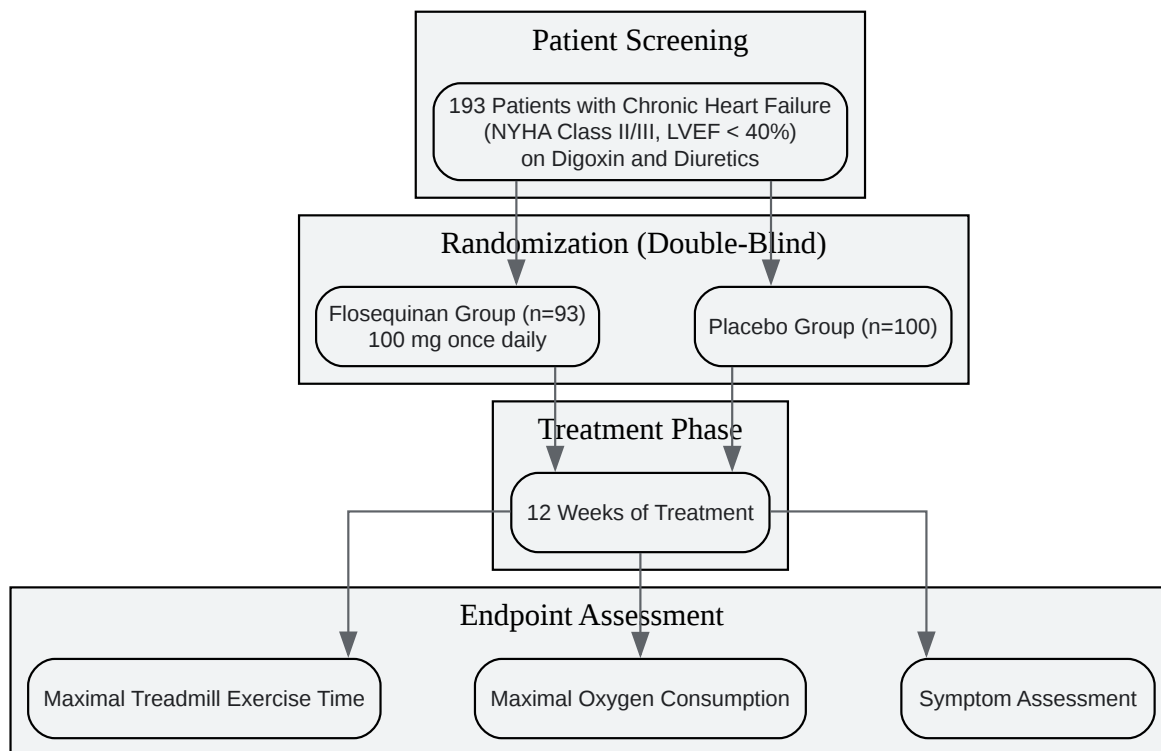
The data presented above are derived from double-blind, placebo-controlled clinical trials involving patients with chronic heart failure. A general outline of the methodologies employed in these key studies is provided below.

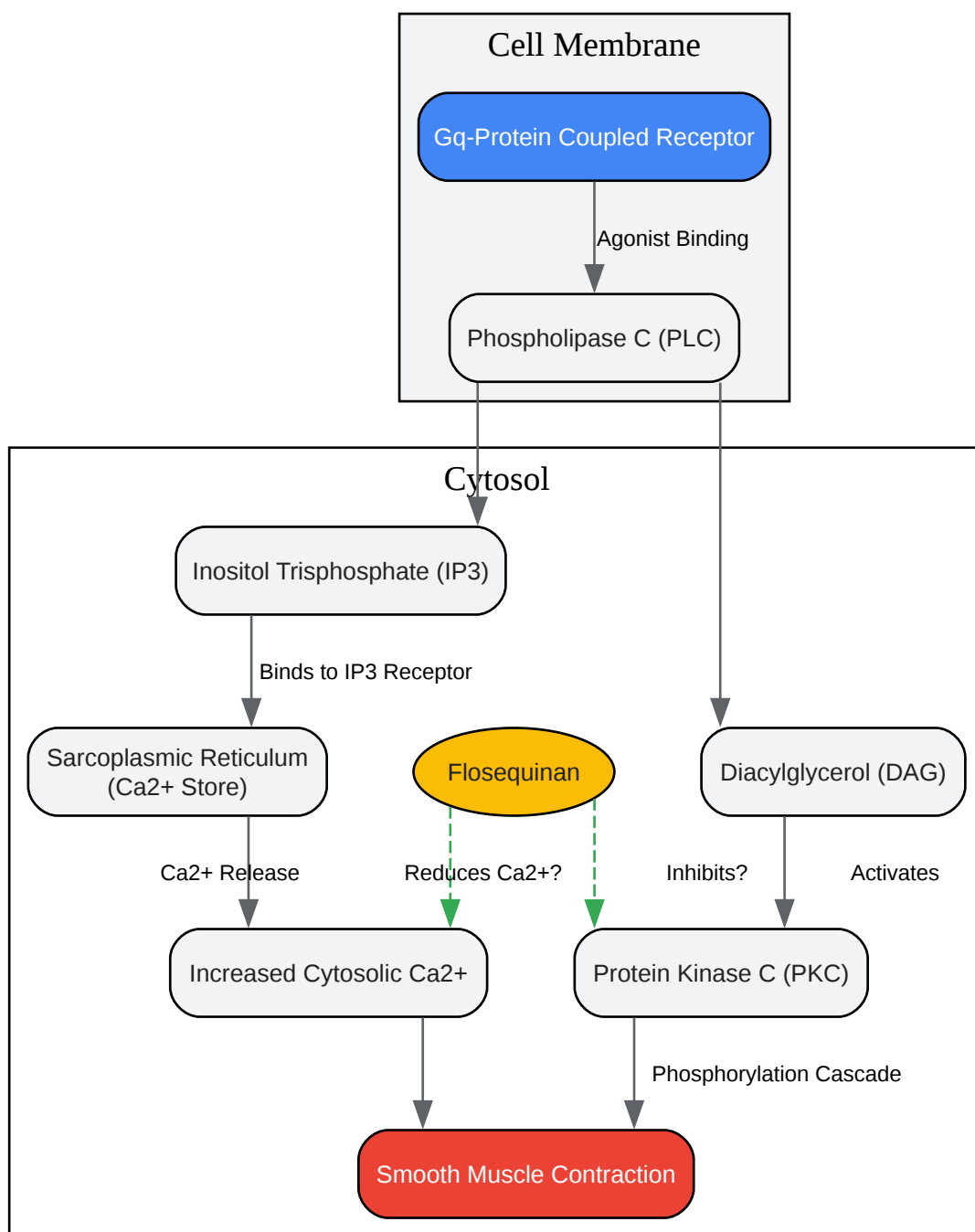
REFLECT Study Protocol

The REFLECT (Randomized Evaluation of **Flosequinan** on Exercise Tolerance) study was a multicenter, double-blind, placebo-controlled trial.

- Patient Population: 193 patients with chronic heart failure (New York Heart Association [NYHA] class II or III) and a left ventricular ejection fraction of less than 40%, who were already receiving digoxin and diuretics.[5]
- Intervention: Patients were randomly assigned to receive either **Flosequinan** (100 mg once daily) or a placebo for 12 weeks.[5]

- Primary Endpoint: The primary endpoint was the change in maximal treadmill exercise time from baseline to 12 weeks.[\[7\]](#)
- Secondary Endpoints: Secondary endpoints included changes in maximal oxygen consumption and patient-reported symptoms.[\[5\]](#)
- Data Analysis: An intention-to-treat analysis was performed.[\[5\]](#)





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Phone: (601) 213-4426

Email: info@benchchem.com